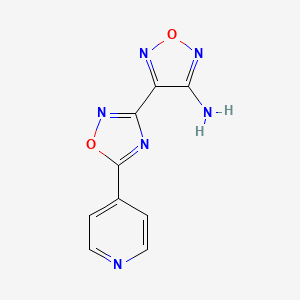

4-(5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

Description

Properties

IUPAC Name |

4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N6O2/c10-7-6(13-17-14-7)8-12-9(16-15-8)5-1-3-11-4-2-5/h1-4H,(H2,10,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAISYVGISLVMIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NO2)C3=NON=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,5-oxadiazol-3-amine, 4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]- typically involves the reaction of 1,2,5-oxadiazole-3,4-diamine with appropriate reagents. One common method is the Paal–Knorr reaction, where 1,2,5-oxadiazole-3,4-diamine reacts with diketones such as 2,5-hexanedione . The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated

Biological Activity

The compound 4-(5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. Oxadiazoles are known for their potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article explores the biological activity of this specific compound by reviewing recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H10N4O3 |

| Molecular Weight | 246.23 g/mol |

| LogP | 1.6035 |

| Polar Surface Area | 67.147 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. Specifically, compounds containing the oxadiazole ring have shown significant activity against various bacterial strains.

- Antibacterial Effects : Research indicates that derivatives similar to this compound exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds with pyridine and oxadiazole moieties have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound has also been evaluated for antifungal activity. Studies have shown that certain oxadiazole derivatives can inhibit fungal growth effectively, indicating their potential as antifungal agents .

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been a focal point in recent research. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways.

- Mechanism Insights : Compounds like this compound have been evaluated for their ability to modulate key signaling pathways involved in cancer cell survival and proliferation .

- Selectivity : Some studies suggest that these compounds can selectively target cancer cells while sparing normal cells, which is a crucial aspect of effective cancer therapy .

Study on Antimicrobial Activity

A study conducted by Desai et al. (2018) investigated various pyridine-based oxadiazole derivatives for their antimicrobial efficacy. Among the tested compounds, those with structural similarities to this compound exhibited significant inhibition against Mycobacterium bovis BCG . The study utilized molecular docking to assess binding affinities to bacterial enzymes critical for cell wall synthesis.

Study on Anticancer Activity

Another study focused on the anticancer properties of oxadiazole derivatives found that certain compounds could induce apoptosis in breast cancer cell lines via mitochondrial pathways . The research provided insights into how structural modifications could enhance biological activity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.